PRMT6 Enzymatic Inhibition: Potency in Context of Isoform Selectivity
Prmt6-IN-3 inhibits PRMT6 with an IC₅₀ of 192 nM in biochemical assays [1]. This potency is contextualized by its demonstrated isoform selectivity: the compound exhibits >25-fold selectivity for PRMT6 over PRMT1 and PRMT8, and >50-fold selectivity for PRMT6 over PRMT3, PRMT4, PRMT5, and PRMT7 [2]. In contrast, MS023—a widely used Type I PRMT inhibitor—inhibits PRMT6 with an IC₅₀ of 4 nM but is a pan-inhibitor with IC₅₀ values of 30 nM (PRMT1), 119 nM (PRMT3), 83 nM (PRMT4), and 5 nM (PRMT8), offering minimal isoform discrimination . Similarly, MS049 inhibits PRMT6 with an IC₅₀ of 43 nM but also potently inhibits PRMT4 (IC₅₀ = 34 nM) [3]. The more potent PRMT6-selective inhibitor EPZ020411 (IC₅₀ = 10 nM) demonstrates only >10-fold selectivity over PRMT1 and PRMT8 , a narrower window than Prmt6-IN-3's reported >25-fold selectivity margin over these isoforms.
| Evidence Dimension | PRMT6 enzymatic inhibition and isoform selectivity |
|---|---|
| Target Compound Data | PRMT6 IC₅₀ = 192 nM; >25-fold selective vs. PRMT1/8; >50-fold selective vs. PRMT3/4/5/7 |
| Comparator Or Baseline | EPZ020411: PRMT6 IC₅₀ = 10 nM, >10-fold vs. PRMT1/8; MS023: PRMT6 IC₅₀ = 4 nM, non-selective pan-inhibitor (IC₅₀ PRMT1=30 nM, PRMT3=119 nM, PRMT4=83 nM, PRMT8=5 nM); MS049: PRMT6 IC₅₀ = 43 nM, dual PRMT4/6 inhibitor (PRMT4 IC₅₀ = 34 nM) |
| Quantified Difference | Prmt6-IN-3 offers >25-fold selectivity window for PRMT1/8 (vs. EPZ020411's >10-fold) and >50-fold for PRMT3/4/5/7; potency is 21-fold lower than EPZ020411 and 48-fold higher than MS023's PRMT6 IC₅₀ |
| Conditions | Biochemical methylation assays using recombinant PRMT enzymes with [³H]-SAM and peptide substrates |
Why This Matters
The selectivity-to-potency trade-off profile of Prmt6-IN-3 positions it as an intermediate-selectivity tool compound suitable for experiments where pan-PRMT inhibition is confounded but the ultra-high potency of EPZ020411 is not required.
- [1] Zhang Q, Cao J, Zhang Y, Bi Z, Feng Q, Yu L, Li L. Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors. Eur J Med Chem. 2023 Feb 5;247:115032. View Source
- [2] Zhang Q, Cao J, Zhang Y, Bi Z, Feng Q, Yu L, Li L. Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors. Eur J Med Chem. 2023 Feb 5;247:115032. View Source
- [3] Probes & Drugs Portal. MS049 (PD000035) Compound Summary. PRMT4/6 dual inhibitor with IC₅₀ of 34 nM (PRMT4) and 43 nM (PRMT6). View Source
